molecular formula C18H16N2O4S2 B3651390 3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid

3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B3651390
M. Wt: 388.5 g/mol
InChI Key: BGYJQOYHMGSXHR-UHFFFAOYSA-N
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Description

“3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid” is a chemical compound with the molecular formula C19H18N2O4S2 . It is a derivative of benzothiazole, a bicyclic heterocyclic compound containing a 5-membered 1,3-thiazole ring fused with a benzene ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , often involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with other compounds . For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a 5-membered 1,3-thiazole ring fused with a benzene ring . The compound also contains an ethoxy group and a thioacetyl group attached to the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, can participate in various chemical reactions. For example, they can undergo condensation reactions with aldehydes to form 2-substituted benzothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C19H18N2O4S2), average mass (402.487 Da), and monoisotopic mass (402.070801 Da) .

Mechanism of Action

While the specific mechanism of action for “3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid” is not mentioned in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Properties

IUPAC Name

3-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-2-24-13-6-7-14-15(9-13)26-18(20-14)25-10-16(21)19-12-5-3-4-11(8-12)17(22)23/h3-9H,2,10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYJQOYHMGSXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid
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3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid
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3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid
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3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid
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3-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoic acid

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